Benzyl 2-hydroxy-2-methylpropanoate
Overview
Description
Benzyl 2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C11H14O3. It is a benzyl ester derivative of 2-hydroxy-2-methylpropanoic acid. This compound is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-hydroxy-2-methylpropanoate can be synthesized through the esterification of 2-hydroxy-2-methylpropanoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: Exchange of the ester group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or lipase enzymes.
Major Products Formed
Esterification: Formation of benzyl esters.
Hydrolysis: Formation of 2-hydroxy-2-methylpropanoic acid and benzyl alcohol.
Transesterification: Formation of new esters depending on the alcohol used.
Scientific Research Applications
Benzyl 2-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of benzyl 2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 2-hydroxy-2-methylpropanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate: Similar structure with an additional hydroxymethyl group.
4-Fluorobenzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate: Similar structure with a fluorine substitution on the benzyl group.
Uniqueness
Benzyl 2-hydroxy-2-methylpropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
benzyl 2-hydroxy-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,13)10(12)14-8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUBEEQODOBJQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552344 | |
Record name | Benzyl 2-hydroxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19444-23-6 | |
Record name | Benzyl 2-hydroxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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